molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione

Cat. No.: B182953
CAS No.: 984-01-0
M. Wt: 376.5 g/mol
InChI Key: YBDCSKNFSXQMSN-AXPXABNXSA-N
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Description

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a piperazine-2,5-dione core through methylene bridges. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione typically involves the condensation of piperazine-2,5-dione with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperazine-2,5-dione+2×4-(dimethylamino)benzaldehydeThis compound\text{Piperazine-2,5-dione} + 2 \times \text{4-(dimethylamino)benzaldehyde} \rightarrow \text{this compound} Piperazine-2,5-dione+2×4-(dimethylamino)benzaldehyde→this compound

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.

Scientific Research Applications

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves its interaction with molecular targets through various pathways. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the piperazine-2,5-dione core can participate in redox reactions, modulating the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione: Known for its tumor vascular-disrupting properties.

    (3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione: Similar structure with an ethoxy group instead of a methylene bridge.

Uniqueness

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione stands out due to its dual dimethylamino groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its unique biological activities, making it a compound of interest for further research and development.

Properties

CAS No.

984-01-0

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

(3Z,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14-

InChI Key

YBDCSKNFSXQMSN-AXPXABNXSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/NC2=O)C

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2

Origin of Product

United States

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